3-(S)-Hydroxypyrrolidinylavanafil
Description
3-(S)-Hydroxypyrrolidinylavanafil, commonly referred to by its chemical name 4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide (CAS: 330784-47-9), is a selective phosphodiesterase type 5 (PDE5) inhibitor. Its molecular formula is C23H26ClN7O3, and it is structurally characterized by a pyrimidinecarboxamide backbone with a chiral pyrrolidinyl substituent and a 3-chloro-4-methoxybenzylamino group . This compound, also known as TA 1790, is primarily investigated for its role in treating erectile dysfunction due to its high selectivity for PDE5, which enhances nitric oxide-mediated vasodilation .
Properties
CAS No. |
330785-58-5 |
|---|---|
Molecular Formula |
C23H26ClN7O4 |
Molecular Weight |
499.956 |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
InChI Key |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
Synonyms |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.
Hydroxylation: The introduction of the hydroxyl group at the 3-position of the pyrrolidine ring is achieved through selective hydroxylation reactions. Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are often used.
Coupling with Avanafil: The final step involves coupling the hydroxypyrrolidine derivative with avanafil. This is typically achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of 3-(S)-Hydroxypyrrolidinylavanafil follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, esters
Scientific Research Applications
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of avanafil, but the addition of the 3-(S)-hydroxypyrrolidinyl group may enhance its binding affinity and selectivity for PDE5.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided materials lack:
Pharmacological Data : Direct comparisons of avanafil’s PDE5 inhibition potency versus other inhibitors.
Clinical Studies : Efficacy or safety profiles relative to similar compounds.
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